5-bromo-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
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Overview
Description
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol . It has the molecular formula C7H10BrN3O and a molecular weight of 232.08 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics.
Preparation Methods
The synthesis of 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol involves several steps. One common synthetic route includes the bromination of a pyrimidine derivative followed by the introduction of a dimethylamino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The dimethylamino group is then introduced using dimethylamine under controlled temperature conditions .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the pyrimidine ring.
Common reagents used in these reactions include sodium hydride for deprotonation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and their derivatives .
Scientific Research Applications
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol is extensively used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A widely used chemotherapeutic agent.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
The uniqueness of 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLLXKFEPHNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.